molecular formula C13H13N3O3 B2418417 N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide CAS No. 1423486-76-3

N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide

Cat. No. B2418417
CAS RN: 1423486-76-3
M. Wt: 259.265
InChI Key: TVCVTZXQSFWRTN-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide, also known as CCNA, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. CCNA belongs to a class of compounds known as cyclobutanes, which have been shown to possess a range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, and has been proposed as a potential chemotherapy agent.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of tumor growth, the reduction of inflammation, and the alleviation of pain. It has also been shown to have a low toxicity profile, making it a promising candidate for further study.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide is its low toxicity profile, which makes it a safe compound to work with in lab experiments. However, its potency and specificity may make it difficult to use in certain experiments, and further optimization may be necessary to maximize its effectiveness.

Future Directions

There are several future directions for research on N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide, including the development of more potent and specific derivatives, the investigation of its mechanism of action, and the evaluation of its efficacy in clinical trials. Additionally, N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide may have potential applications in other areas, such as the treatment of inflammatory diseases and neurological disorders, and further research in these areas is warranted.

Synthesis Methods

The synthesis of N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide involves several steps, including the reaction of 3-nitrobenzaldehyde with malononitrile to form 3-nitrophenylacetonitrile. This compound is then reacted with cyclobutanone to form N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide. The synthesis of N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide has been optimized to yield high purity and yield, and the compound can be obtained in large quantities.

Scientific Research Applications

N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. It has been studied extensively in vitro and in vivo, and has shown promising results in preclinical studies. N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide has been shown to inhibit the growth of cancer cells, and has been proposed as a potential therapeutic agent for the treatment of cancer.

properties

IUPAC Name

N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c14-9-13(5-2-6-13)15-12(17)8-10-3-1-4-11(7-10)16(18)19/h1,3-4,7H,2,5-6,8H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCVTZXQSFWRTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)CC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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